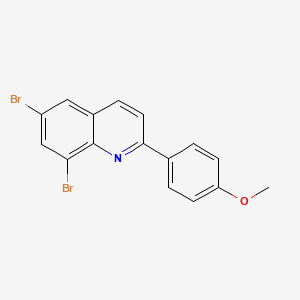![molecular formula C8H13N3O2 B2909223 2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole CAS No. 1932574-68-9](/img/structure/B2909223.png)
2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole is an intriguing compound known for its significant application potential across various scientific fields. Comprising a pyrrolidinyl group, an oxadiazole ring, and a methoxy group, this compound showcases unique structural properties that influence its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole, a common approach involves the cyclization of relevant intermediates under specific reaction conditions. The synthesis typically starts with the preparation of a methoxypyrrolidine derivative, which is subsequently reacted with precursors leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrially, the production of this compound can leverage high-throughput methods, optimizing yields through controlled reaction conditions, such as temperature, pressure, and catalysts. The scalability of its synthesis is crucial for its widespread application in research and industry.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole can participate in various chemical reactions, including:
Oxidation: : Undergoes oxidation to introduce additional functional groups or alter existing ones.
Reduction: : Can be reduced to form simpler compounds or intermediates.
Substitution: : Takes part in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Reagents such as strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia) are commonly employed in these reactions. Conditions such as solvent choice, temperature, and reaction time are meticulously optimized to drive the reactions efficiently.
Major Products Formed from These Reactions
The products formed from these reactions vary depending on the specific reaction pathways but can include oxidized derivatives, reduced fragments, or substituted analogs of the original compound.
Scientific Research Applications
2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole finds extensive use in various scientific disciplines:
Chemistry: : Serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Utilized in biochemical assays and as a probe in studying molecular interactions and cellular pathways.
Medicine: : Explored for its therapeutic potential in treating neurological disorders and infections.
Industry: : Incorporated in the development of novel materials, including polymers and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, often involving enzyme inhibition or receptor binding. By modulating these targets, it can influence biological pathways, leading to desired therapeutic or biochemical outcomes. Detailed mechanistic studies elucidate these interactions, helping to refine its applications.
Comparison with Similar Compounds
When compared to other similar compounds, 2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole stands out for its unique combination of structural features and reactivity. Similar compounds might include other oxadiazole derivatives or pyrrolidine-containing molecules. The distinct functional groups and stereochemistry of this compound afford it unique properties that can be leveraged in its various applications.
This compound's fascinating chemistry and wide-ranging applications make it a valuable subject of study in the scientific community. What aspect of this compound caught your interest?
Properties
IUPAC Name |
2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5-10-11-8(13-5)7-3-6(12-2)4-9-7/h6-7,9H,3-4H2,1-2H3/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJBINOWWIXZQF-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CC(CN2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(O1)[C@H]2C[C@@H](CN2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B2909140.png)

![3-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2909143.png)
![Methyl 2-[(chloroacetyl)amino]-4-(2,5-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2909145.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2909149.png)
![N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2909150.png)
![N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2909152.png)

![5-CHLORO-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-2-METHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2909155.png)





